molecular formula C16H18N2O4S2 B8188873 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8188873
M. Wt: 366.5 g/mol
InChI Key: BFEUKUNPEAPFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyridine core, which is a fused bicyclic structure, and is functionalized with a toluene-4-sulfonyl group and an ethyl ester group. The unique structural attributes of this compound make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.

    Introduction of the Toluene-4-sulfonyl Group: The thiazolopyridine intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid: Lacks the ester group, which may affect its reactivity and applications.

Uniqueness

The presence of the ethyl ester group in 4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine-2-carboxylic acid ethyl ester can influence its solubility, reactivity, and potential biological activity, distinguishing it from similar compounds. This unique structural feature may enhance its suitability for specific applications, such as in drug development or materials science.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-3-22-16(19)14-17-13-5-4-10-18(15(13)23-14)24(20,21)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUKUNPEAPFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.